molecular formula C41H83N10O17P3S B12375954 Arachidoyl-CoA (triammonium)

Arachidoyl-CoA (triammonium)

Cat. No.: B12375954
M. Wt: 1113.1 g/mol
InChI Key: FCQFGWHSMZFGCX-RTFZFLKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidoyl-CoA (triammonium) is a long-chain coenzyme A derivative formed by the esterification of a fatty alcohol and an activated fatty acid . It plays a crucial role in various metabolic pathways, particularly in lipid metabolism. This compound is often used in scientific research to study metabolic processes and enzyme activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidoyl-CoA (triammonium) is synthesized through the esterification of a fatty alcohol with an activated fatty acid . The reaction typically involves the use of coenzyme A and specific enzymes to facilitate the esterification process. The reaction conditions often include a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of Arachidoyl-CoA (triammonium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the esterification reaction. The product is then purified through various chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Arachidoyl-CoA (triammonium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in lipid metabolism .

Scientific Research Applications

Arachidoyl-CoA (triammonium) has a wide range of applications in scientific research, including:

Mechanism of Action

Arachidoyl-CoA (triammonium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes involved in lipid metabolism, facilitating the transfer of acyl groups. The molecular targets include acyl-CoA synthetase and other enzymes that catalyze the formation and breakdown of fatty acids . The pathways involved include the tricarboxylic acid cycle and fatty acid oxidation .

Comparison with Similar Compounds

Uniqueness: Arachidoyl-CoA (triammonium) is unique due to its specific role in the esterification of long-chain fatty acids and its involvement in specialized metabolic pathways. Its structure and function make it a valuable tool in studying lipid metabolism and related processes .

Properties

Molecular Formula

C41H83N10O17P3S

Molecular Weight

1113.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane

InChI

InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1

InChI Key

FCQFGWHSMZFGCX-RTFZFLKGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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